Gyrophoric acid

Descripción general

Descripción

El ácido girofórico es un compuesto tridepsídico que se encuentra predominantemente en varias especies de líquenes, como Cryptothecia rubrocincta, Xanthoparmelia pokomyi y muchas especies dentro de los géneros Actinogyra, Lasallia y Umbilicaria . Este compuesto ha despertado un interés significativo debido a sus posibles efectos biológicos, que incluyen actividades antioxidantes, antibacterianas, citotóxicas y antitumorales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido girofórico se puede sintetizar mediante la esterificación de derivados del ácido orsellínico. El proceso implica la reacción del ácido orsellínico con alcoholes apropiados en condiciones ácidas para formar la estructura del depsido. La reacción típicamente requiere un catalizador como el ácido sulfúrico y se lleva a cabo a temperaturas elevadas para facilitar el proceso de esterificación .

Métodos de Producción Industrial: La producción industrial de ácido girofórico a menudo implica la extracción de líquenes. El proceso incluye:

Recopilación y Secado: Los líquenes que contienen ácido girofórico se recopilan y se secan.

Extracción: Los líquenes secos se someten a extracción con solventes utilizando etanol o metanol.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido girofórico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido girofórico se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: La reducción del ácido girofórico puede llevar a la formación de derivados de depsidos reducidos.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de derivados de éster o éter.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como los cloruros de acilo y los haluros de alquilo en condiciones básicas o ácidas.

Principales Productos:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de depsidos reducidos.

Sustitución: Derivados de éster o éter.

Aplicaciones Científicas De Investigación

El ácido girofórico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar varios derivados de depsidos.

Industria: Se utiliza en la producción de tintes naturales y como agente antimicrobiano.

Mecanismo De Acción

El ácido girofórico ejerce sus efectos a través de varios mecanismos:

Inhibición de la Topoisomerasa: Inhibe la actividad de la topoisomerasa 1, lo que lleva a daño en el ADN y activación de la vía de daño del ADN p53 / p21.

Inducción de la Apoptosis: Promueve la apoptosis al activar la caspasa-3 e inducir la escisión de PARP.

Actividad Antioxidante: El compuesto elimina los radicales libres, reduciendo el estrés oxidativo.

Comparación Con Compuestos Similares

El ácido girofórico se compara con otros compuestos similares derivados de líquenes, como:

Ácido Usnico: Ambos tienen propiedades antimicrobianas y anticancerígenas, pero el ácido girofórico es más eficaz para inducir la apoptosis.

Ácido Salazínico: Actividades antioxidantes similares, pero el ácido girofórico tiene un espectro más amplio de efectos biológicos.

Ácido Fisódico: Ambos exhiben efectos citotóxicos, pero el ácido girofórico tiene un mecanismo único de inhibición de la topoisomerasa.

Compuestos Similares:

- Ácido Usnico

- Ácido Salazínico

- Ácido Fisódico

- Ácido Umbilicárico

- Ácido Hiascico

Actividad Biológica

Gyrophoric acid (GA) is a secondary metabolite derived from various lichen species, particularly noted for its diverse biological activities. This article synthesizes findings from multiple studies, highlighting GA's potential therapeutic applications, particularly in cancer treatment, neuroprotection, and its antioxidant properties.

Chemical Structure and Properties

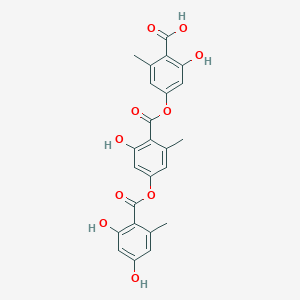

This compound is characterized by its polyaromatic depside structure, which includes functional carboxyl and hydroxyl side-groups, allowing for selective interactions with enzymatic active sites. Its molecular formula is with a molecular weight of 468.4 g/mol. The compound exhibits low solubility in alkaline environments but remains stable across varying pH levels, making it a candidate for further pharmacological exploration .

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

- Cytotoxicity : GA has demonstrated significant cytotoxic properties against several cancer cell lines, including breast cancer (MCF-7), colorectal cancer (LS174), and skin cancer (Fem-X). For instance, GA reduced cell viability in MCF-7 cells by 98% .

- Mechanism of Action : The compound inhibits topoisomerase I activity, leading to cell cycle arrest and apoptosis. This mechanism underlies its potential as an anticancer agent .

- IC50 Values : The IC50 values for GA against different cancer types are as follows:

Neuroprotective Effects

Recent studies have explored GA's neuroprotective properties:

- In Vivo Studies : An investigation into the effects of GA on stress-induced depressive-like states in rats revealed that GA administration increased neurogenesis and exhibited antioxidant effects by reducing reactive oxygen species (ROS) levels in leukocytes .

- Behavioral Impact : In behavioral tests, GA-treated rats showed increased exploratory behavior, suggesting potential anxiolytic effects .

Antioxidant Properties

This compound has been shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD2) in fibroblasts exposed to UV radiation. This suggests a protective role against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits topoisomerase I; induces apoptosis; effective against various cancer cell lines. |

| Neuroprotective | Stimulates neurogenesis; reduces oxidative stress; potential anxiolytic effects. |

| Antioxidant | Enhances antioxidant enzyme expression; protects cells from oxidative damage. |

| Antimicrobial | Exhibits antibacterial and antifungal properties; effective against specific pathogens. |

Case Studies and Research Findings

- Cytotoxic Evaluation in Breast Cancer : A study isolated this compound from Umbilicaria muhlenbergii and evaluated its cytotoxic effects on MCF-7 cells, demonstrating a significant reduction in cell viability .

- In Vivo Neurogenesis Study : Research on Wistar rats indicated that GA could promote neurogenesis under stress conditions, highlighting its potential for treating stress-related disorders .

- Antioxidant Mechanisms : Studies have shown that GA can modulate oxidative stress responses in fibroblasts, suggesting broader implications for skin health and aging .

Propiedades

IUPAC Name |

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQPZSQVWCPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203289 | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-89-0 | |

| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyrophoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.